molecular formula C7H4ClN3O2 B1360812 6-Chloro-4-nitro-1H-indazole CAS No. 885519-50-6

6-Chloro-4-nitro-1H-indazole

Cat. No.: B1360812
CAS No.: 885519-50-6
M. Wt: 197.58 g/mol
InChI Key: ALKXLVRDXHYCOA-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-indazole (CAS: 885519-50-6) is a heterocyclic compound featuring an indazole core substituted with chlorine at position 6 and a nitro group (-NO₂) at position 3. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol . This compound is widely utilized in pharmaceutical research and organic synthesis due to its reactive nitro group and halogen substituent, which facilitate further functionalization . Safety data indicate hazards including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-1H-indazole typically involves the nitration of 6-chloro-1H-indazole. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-nitro-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine position using nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 6-chloro-4-amino-1H-indazole.

  • Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-4-nitro-1H-indazole is characterized by a chlorine atom at the 6th position and a nitro group at the 4th position of the indazole ring. Its molecular formula is C7H4ClN3O2C_7H_4ClN_3O_2 with a molecular weight of approximately 197.58 g/mol. The presence of these substituents significantly influences its reactivity and biological activity.

Medicinal Chemistry

This compound has potential therapeutic applications in drug development. It has been studied for its anticancer properties, showing antiproliferative effects against various cancer cell lines, including colon and melanoma cells. The compound induces apoptosis and cell cycle arrest, making it a promising candidate for anticancer drug development .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial effects, inhibiting the growth of certain bacteria and fungi. Its derivatives have shown activity against pathogens responsible for diseases such as leishmaniasis, suggesting potential use in developing new antimicrobial agents .

Biological Studies

In biological research, this compound is utilized to investigate its effects on cellular processes and signaling pathways. Studies have demonstrated its influence on gene expression related to cancer progression and immune responses .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex organic compounds in the pharmaceutical and agrochemical industries. It is also used in producing dyes and pigments due to its unique chemical properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerAntiproliferative effects on various cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
AntileishmanialActivity against Leishmania species

Anticancer Activity

A notable study published in December 2021 investigated the anticancer potential of this compound derivatives. The researchers conducted in vitro assays demonstrating significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the compound's potential as a lead for developing anticancer drugs .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives derived from this compound. The findings indicated potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than that of standard treatments like metronidazole . This suggests that derivatives may offer improved efficacy without increased cytotoxicity.

Mechanism of Action

The mechanism by which 6-Chloro-4-nitro-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the chlorine atom can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Molecular Properties

The table below compares 6-Chloro-4-nitro-1H-indazole with five structurally related indazole derivatives, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications & Safety Profiles
This compound Cl (6), NO₂ (4) C₇H₄ClN₃O₂ 197.58 885519-50-6 Drug intermediates; H302, H315, H319, H335
5-Bromo-4-nitro-1H-indazole Br (5), NO₂ (4) C₇H₄BrN₃O₂ 242.03 2133005-85-1 Pharmaceutical synthesis; halogenated analog for enhanced binding
6-Chloro-3-iodo-4-nitro-1H-indazole Cl (6), I (3), NO₂ (4) C₇H₃ClIN₃O₂ 324.48 885519-97-1 Research reagent; similar hazards to parent compound
3-Chloro-6-methoxy-4-nitro-1H-indazole Cl (3), OCH₃ (6), NO₂ (4) C₈H₆ClN₃O₃ 243.61 1000341-15-0 Chemical synthesis; methoxy group improves solubility
4-Chloro-5-nitro-1H-indazole Cl (4), NO₂ (5) C₇H₄ClN₃O₂ 197.58 907958-42-3 Isomeric variant; potential for distinct reactivity
6-Bromo-4-nitro-1H-indazole Br (6), NO₂ (4) C₇H₄BrN₃O₂ 242.03 N/A Brominated analog for radiopharmaceutical studies

Key Observations

Halogen Effects: Chlorine vs. For example, 6-Chloro-3-iodo-4-nitro-1H-indazole (MW 324.48 g/mol) may exhibit distinct pharmacokinetics due to iodine’s larger atomic radius . Positional Isomerism: 4-Chloro-5-nitro-1H-indazole (CAS 907958-42-3) shares the same molecular formula as the parent compound but differs in substituent positions, leading to altered electronic properties and reactivity .

Functional Group Contributions :

  • Nitro Group : The nitro group’s electron-withdrawing nature stabilizes the indazole ring but may reduce solubility.
  • Methoxy Group : In 3-Chloro-6-methoxy-4-nitro-1H-indazole , the methoxy substituent (-OCH₃) enhances solubility and may modulate metabolic stability .

Safety Profiles :

  • All compounds exhibit similar hazards (e.g., H302, H315), suggesting shared risks from nitro and halogen groups.

Biological Activity

6-Chloro-4-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClN3O2C_7H_4ClN_3O_2 and features a chloro group at the 6-position and a nitro group at the 4-position of the indazole ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The mechanisms through which this compound exerts its biological effects are primarily attributed to:

  • Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
  • Increased Lipophilicity : The chloro group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets .
  • Enzyme Interaction : Studies indicate that this compound may inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. It influences cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Antileishmanial Activity : Research has indicated that derivatives of indazole, including this compound, may have activity against Leishmania species, which are responsible for leishmaniasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerAntiproliferative effects on cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
AntileishmanialActivity against Leishmania species

Case Study: Anticancer Activity

A study published in December 2021 explored various derivatives of indazole, including this compound. The researchers conducted in vitro assays demonstrating significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the compound's potential as a lead for developing anticancer drugs .

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth in resistant strains, suggesting its utility in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-4-nitro-1H-indazole, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the indazole core. A common approach is nitration at the 4-position followed by chlorination at the 6-position. Key intermediates (e.g., nitro precursors) can be validated using HPLC-MS for purity and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity. For example, nitration of 6-chloro-1H-indazole under controlled acidic conditions (H₂SO₄/HNO₃) yields the nitro derivative, with reaction monitoring via TLC . Chlorination may employ POCl₃ or SOCl₂, requiring inert atmosphere conditions to avoid side reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures, particularly for resolving nitro-group orientation and assessing planarity of the indazole ring. For example, torsion angles between the nitro group and the aromatic system can be analyzed to evaluate conjugation .
  • Solid-state NMR : Useful for confirming hydrogen-bonding patterns in polymorphic forms.
  • FTIR : Nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) help verify successful nitration .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound derivatives?

SHELXL ( ) enables robust refinement of high-resolution data, especially for disordered nitro or chloro substituents. For example:

  • Twinned data : Use the TWIN command to model pseudo-merohedral twinning.
  • Anisotropic displacement parameters : Refine thermal motion for heavy atoms (Cl, N in nitro groups) to distinguish static disorder from dynamic effects .
  • Hydrogen bonding networks : The AFIX command can constrain hydrogen positions in hydrogen-bonded dimers, common in nitro-substituted indazoles .

Q. How should researchers address contradictory biological activity data in pharmacological studies?

Contradictions in IC₅₀ values or receptor-binding affinity may arise from:

  • Solubility variations : Use standardized DMSO stock solutions with concentration verification via UV-Vis (λmax ~300 nm for nitroindazoles) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to compare half-lives across studies.
  • Statistical rigor : Apply meta-analysis to aggregate data from multiple sources, weighting studies by sample size and methodological quality (e.g., blinding, controls) .

Q. What computational strategies optimize the design of this compound analogs for target selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize analogs with favorable ΔG values (< -8 kcal/mol) and low steric clashes in the binding pocket .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide nitro-group modifications.
  • MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories to identify persistent hydrogen bonds (e.g., nitro-O···Lys residue interactions) .

Q. Methodological Considerations

Q. How can synthetic yields be improved while minimizing byproducts?

  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using a central composite design . For example, varying HNO₃ concentration (65–90%) and reaction time (2–6 hrs) can maximize nitration efficiency .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate chlorination while reducing POCl₃ usage.

Q. What quality controls are essential for batch-to-batch reproducibility?

  • HPLC-UV : Monitor purity (>98% by area under the curve at 254 nm).
  • Elemental analysis : Validate C/H/N/Cl ratios (±0.3% theoretical).
  • Stability testing : Store batches under argon at -20°C and assess degradation via LC-MS over 6 months .

Properties

IUPAC Name

6-chloro-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXLVRDXHYCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646191
Record name 6-Chloro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-50-6
Record name 6-Chloro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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